Magnocurarine

Description

This compound has been reported in Gnetum montanum, Lindera megaphylla, and other organisms with data available.

RN given refers to (R)-isome

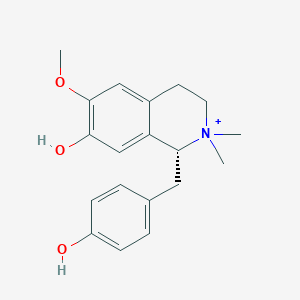

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-19(23-3)18(22)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWOXNLVWMXBRD-QGZVFWFLSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218199 | |

| Record name | Magnocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6801-40-7 | |

| Record name | Magnocurarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6801-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnocurarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Magnocurarine from Magnolia officinalis Bark: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and purification of magnocurarine, a bioactive benzylisoquinoline alkaloid, from the bark of Magnolia officinalis. This document synthesizes findings from scientific literature to offer detailed experimental protocols, quantitative data, and a visual representation of the isolation workflow. Magnolia officinalis, a traditional Chinese medicine known as "Houpu," is a rich source of various alkaloids, with this compound being a compound of significant interest.[1]

Quantitative Analysis of this compound Content

The concentration of this compound in Magnolia officinalis bark can vary depending on the geographical origin of the plant material. The following table summarizes the reported content of this compound in the bark from various locations in China.[1]

| Species | Collection Site | This compound Content (% w/w in bark) |

| Magnolia officinalis | Zhenping, Shaanxi | 0.150 |

| Magnolia officinalis | Hanzhong, Shaanxi | 0.103 |

| Magnolia officinalis | Ansi, Hubei | 0.127 |

| Magnolia officinalis | Nanjiang, Sichuan | 0.060 |

| Magnolia officinalis var. biloba | Jinggangshan, Jiangxi | 0.060 |

Experimental Protocol for this compound Isolation

The following protocol for the isolation of (R)-magnocurarine is based on a comprehensive study of alkaloids from the bark of Magnolia officinalis.[2][3][4][5][6][7]

Extraction

-

Plant Material: 25 kg of dried and powdered stem bark of Magnolia officinalis.[2]

-

Solvent: 70% ethanol (volume/weight ratio = 7).[2]

-

Procedure:

Acid-Base Partitioning and Ion Exchange Chromatography

-

Procedure:

-

The pH of the 5 L suspension is adjusted to 1 using HCl.[2]

-

The acidified solution is then partitioned three times with 2.5 L of chloroform.[2]

-

Following centrifugation, the supernatant of the aqueous layer is collected.[2]

-

The aqueous supernatant is applied to a 001 × 7 ion exchange column (H⁺ form).[2]

-

The column is washed with 10 L of 50% ethanol.[2]

-

The alkaloid fraction is then eluted from the column using 2M NH₄OH in 50% ethanol.[2]

-

Chromatographic Purification

The eluted alkaloid fraction is subjected to a series of chromatographic steps to isolate individual compounds, including this compound.

-

Initial Fractionation (Silica Gel Column Chromatography):

-

Purification of this compound (from Fr. 6):

-

Fraction 6 is further purified using Sephadex LH-20 column chromatography with a methanol mobile phase.[2]

-

The resulting sub-fraction is then subjected to semi-preparative HPLC on a C18 column.[2]

-

The mobile phase for the semi-preparative HPLC is a mixture of methanol and water (35:65, v/v) containing 0.1% formic acid.[2]

-

This final purification step yields (R)-magnocurarine.[2]

-

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Magnolia officinalis bark.

Caption: Workflow for the isolation of (R)-magnocurarine.

Conclusion

This guide outlines a robust and reproducible methodology for the isolation of this compound from Magnolia officinalis bark. The provided quantitative data highlights the variability of this compound content, which is a crucial consideration for sourcing raw materials in drug development. The detailed experimental protocol and workflow diagram offer a practical framework for researchers and scientists working on the purification and characterization of this and other related bioactive alkaloids.

References

- 1. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the alkaloids of the bark of Magnolia officinalis: isolation and on-line analysis by HPLC-ESI-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn | Scilit [scilit.com]

- 7. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn [mdpi.com]

The Structural Elucidation of Magnocurarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnocurarine, a quaternary benzylisoquinoline alkaloid, has been the subject of chemical interest due to its presence in various medicinal plants, notably those of the Magnolia genus. Its structural elucidation has been a pivotal step in understanding its chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the methodologies and data integral to the determination of this compound's chemical structure. The process relies on a synergistic application of chromatographic separation techniques and advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), and Circular Dichroism (CD). This document details the experimental protocols for these techniques and presents the quantitative data in a structured format to facilitate understanding and further research.

Introduction

This compound is a naturally occurring benzylisoquinoline alkaloid with the molecular formula C₁₉H₂₄NO₃⁺.[1] It is characterized by a quaternary nitrogen atom, rendering it permanently positively charged, and a core structure featuring two aromatic rings with hydroxyl and methoxy substituents.[1] The elucidation of its intricate three-dimensional structure is crucial for structure-activity relationship studies and potential drug development. This guide outlines the key experimental steps and data interpretation involved in this process.

Isolation of this compound from Magnolia officinalis

The isolation of this compound is a multi-step process involving extraction and chromatographic purification. A detailed protocol is provided below, adapted from established methodologies.[2]

Experimental Protocol: Isolation

-

Extraction: The dried and powdered stem bark of Magnolia officinalis (25 kg) is subjected to reflux extraction with 70% ethanol. This process is repeated three times to ensure exhaustive extraction of the alkaloids. The combined ethanol extracts are then concentrated under reduced pressure to yield an aqueous suspension.

-

Acid-Base Partitioning: The pH of the suspension is adjusted to 1 with hydrochloric acid. This acidic solution is then partitioned with chloroform to remove non-basic compounds.

-

Ion-Exchange Chromatography: The aqueous layer, containing the protonated alkaloids, is passed through a strong cation exchange column. The column is first washed with 50% ethanol to remove impurities, and then the alkaloids are eluted with 2M NH₄OH in 50% ethanol.

-

Silica Gel Column Chromatography: The alkaloid-rich fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC to yield the pure compound.

Spectroscopic Data and Structure Determination

The definitive structure of this compound was established through the combined application of Mass Spectrometry, NMR spectroscopy, and Circular Dichroism.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

HRESI-MS is a powerful tool for determining the elemental composition of a molecule with high accuracy.

-

Molecular Formula Determination: HRESI-MS analysis of this compound provides a precise mass-to-charge ratio (m/z) for the molecular ion [M]⁺, which allows for the unambiguous determination of its molecular formula as C₁₉H₂₄NO₃⁺.[1]

Table 1: HRESI-MS Data for this compound

| Parameter | Value |

| Ionization Mode | Positive |

| Molecular Formula | C₁₉H₂₄NO₃⁺ |

| Calculated m/z | 314.1751 |

| Observed m/z | 314.1756 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (HSQC and HMBC) NMR spectroscopy are indispensable for elucidating the connectivity of atoms within a molecule. While the specific spectral data for this compound is dispersed in the literature, the following represents a compilation of expected and reported values for its structural type.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Position | δC (ppm) | δH (ppm), J (Hz) | Key HMBC Correlations | Key HSQC Correlations |

| 1 | ~65 | ~4.5 (t) | H-1' | C1-H1 |

| 3 | ~25 | ~3.0 (m) | C4a, C8a | C3-H3 |

| 4 | ~45 | ~3.5 (m) | C5, C8a | C4-H4 |

| 4a | ~125 | - | H-5, H-8 | - |

| 5 | ~115 | ~6.8 (s) | C4, C4a, C6, C8a | C5-H5 |

| 6 | ~148 | - | H-5, OCH₃ | - |

| 7 | ~145 | - | H-8 | - |

| 8 | ~112 | ~6.7 (s) | C4a, C7, C8a | C8-H8 |

| 8a | ~130 | - | H-1, H-8 | - |

| 1' | ~40 | ~3.2 (dd), 2.8 (dd) | C1, C2', C6' | C1'-H1' |

| 2' | ~130 | ~7.1 (d, 8.5) | C4', C6' | C2'-H2' |

| 3' | ~115 | ~6.7 (d, 8.5) | C1', C5' | C3'-H3' |

| 4' | ~155 | - | H-2', H-6' | - |

| 5' | ~115 | ~6.7 (d, 8.5) | C1', C3' | C5'-H5' |

| 6' | ~130 | ~7.1 (d, 8.5) | C2', C4' | C6'-H6' |

| N-CH₃ | ~48 | ~3.1 (s) | C1, C3 | N-CH₃ |

| N-CH₃ | ~55 | ~3.4 (s) | C1, C3 | N-CH₃ |

| 6-OCH₃ | ~56 | ~3.9 (s) | C6 | 6-OCH₃ |

Note: The chemical shifts (δ) are referenced to a standard solvent signal. Coupling constants (J) are given in Hertz (Hz). This table is a representative compilation based on known data for benzylisoquinoline alkaloids and may vary slightly based on experimental conditions.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the absolute stereochemistry of chiral centers. For benzylisoquinoline alkaloids like this compound, the stereochemistry at the C-1 position is critical.

-

Determination of Absolute Configuration: The CD spectrum of (R)-Magnocurarine exhibits a characteristic negative Cotton effect, which is crucial for assigning the absolute configuration at the C-1 chiral center.[1]

Experimental Workflow and Structural Elucidation Logic

The elucidation of this compound's structure follows a logical workflow that integrates data from various analytical techniques.

Signaling Pathways and Biological Activity

While the primary focus of this guide is on chemical structure elucidation, it is noteworthy that this compound, as a benzylisoquinoline alkaloid, is part of a class of compounds with diverse biological activities. The structural information is foundational for understanding its potential interactions with biological targets. Further research into its specific signaling pathway modulations is an active area of investigation.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques. Through a combination of meticulous isolation procedures and the application of HRESI-MS, comprehensive NMR spectroscopy, and Circular Dichroism, the complete chemical structure, including its absolute stereochemistry, has been unequivocally determined. This detailed structural knowledge provides the necessary foundation for further investigations into its pharmacological properties and potential therapeutic applications. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

The Biosynthetic Pathway of Benzyltetrahydroisoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of benzyltetrahydroisoquinoline alkaloids (BTIAs), a diverse class of plant secondary metabolites with significant pharmacological applications, including the analgesics morphine and codeine, the antimicrobial berberine, and the anticancer agent noscapine. This document details the enzymatic steps, key intermediates, and regulatory aspects of BTIA biosynthesis, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex pathways and workflows.

Introduction to Benzyltetrahydroisoquinoline Alkaloid Biosynthesis

The biosynthesis of BTIAs originates from the amino acid L-tyrosine, which undergoes a series of enzymatic conversions to produce the central precursor (S)-norcoclaurine. From this pivotal intermediate, the pathway branches to generate a vast array of structurally diverse alkaloids. The core pathway can be broadly divided into three main stages:

-

Formation of (S)-norcoclaurine: The condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Conversion to (S)-reticuline: A series of methylation and hydroxylation reactions transform (S)-norcoclaurine into the key branchpoint intermediate, (S)-reticuline.

-

Diversification of scaffolds: From (S)-reticuline, the pathway diverges to produce various classes of BTIAs, including morphinans, protoberberines, and benzophenanthridines.

The regulation of this pathway is complex, involving transcriptional control of biosynthetic genes and the spatial and temporal segregation of enzymes and intermediates within the plant.

Core Biosynthetic Pathway and Key Enzymes

The central pathway from L-tyrosine to the key branchpoint intermediate (S)-reticuline and its subsequent conversion to major BTIA classes is illustrated below.

Figure 1: Overview of the biosynthetic pathway of benzyltetrahydroisoquinoline alkaloids.

Key Enzymes and their Kinetic Properties

The biosynthesis of BTIAs is catalyzed by a series of enzymes, each with specific substrate requirements and kinetic properties. A summary of the kinetic parameters for key enzymes in the pathway is presented in Table 1.

| Enzyme | Abbreviation | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Source Organism |

| Norcoclaurine Synthase | NCS | Dopamine, 4-HPAA | 335 (for 4-HPAA) | - | 6.5 - 7.0 | 42 - 55 | Thalictrum flavum |

| Norcoclaurine 6-O-Methyltransferase | 6OMT | (R,S)-Norcoclaurine | 2230 | - | - | - | Coptis japonica |

| Coclaurine N-Methyltransferase | CNMT | (S)-Coclaurine | - | - | - | - | Coptis japonica |

| Berberine Bridge Enzyme | BBE | (S)-Reticuline | - | 8.0 | 9.0 | - | Eschscholzia californica |

| Salutaridine Synthase | SalSyn | (R)-Reticuline | 6.2 | 0.027 | 8.5 | 30 | Papaver somniferum |

| Salutaridinol 7-O-Acetyltransferase | SalAT | Salutaridinol, Acetyl-CoA | 9 (Salutaridinol), 54 (Acetyl-CoA) | - | 6.0 - 9.0 | 47 | Papaver somniferum |

| Thebaine 6-O-Demethylase | T6ODM | Thebaine | 20 | - | - | - | Papaver somniferum |

| Codeinone Reductase | COR | Codeinone | - | - | - | - | Papaver somniferum |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of BTIA biosynthesis.

Heterologous Expression and Purification of Norcoclaurine Synthase (NCS)

This protocol describes the expression of recombinant NCS in Escherichia coli and its subsequent purification.

Figure 2: Workflow for the expression and purification of Norcoclaurine Synthase.

Methodology:

-

Transformation and Culture: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the NCS gene fused to an affinity tag (e.g., 6x-His). Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD_600_ of 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Affinity Chromatography: Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the bound NCS protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for long-term stability.

-

Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford assay.

Norcoclaurine Synthase (NCS) Activity Assay

This assay measures the enzymatic activity of NCS by quantifying the formation of (S)-norcoclaurine.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 2 mM dopamine, and 2 mM 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified NCS enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 40°C) for a specific time period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or an organic solvent like ethyl acetate).

-

Product Extraction: Extract the product, (S)-norcoclaurine, from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of (S)-norcoclaurine produced.

Berberine Bridge Enzyme (BBE) Activity Assay

This assay measures the activity of BBE by monitoring the conversion of (S)-reticuline to (S)-scoulerine.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 9.0) and a specific concentration of (S)-reticuline (e.g., 50 µM).

-

Enzyme Addition: Start the reaction by adding a known amount of purified BBE.

-

Incubation: Incubate the reaction at 30°C for a defined period.

-

Reaction Termination: Terminate the reaction by adding a strong base (e.g., 1 M NaOH) or by rapid freezing.

-

Analysis: Analyze the reaction mixture directly by HPLC or LC-MS to separate and quantify the substrate ((S)-reticuline) and the product ((S)-scoulerine). The decrease in substrate or the increase in product concentration over time is used to calculate the enzyme activity.

Quantification of Benzylisoquinoline Alkaloids by HPLC

This method provides a general procedure for the separation and quantification of various BTIAs.

Methodology:

-

Sample Preparation: Extract alkaloids from plant material or enzymatic assays using a suitable solvent (e.g., methanol or chloroform). The extract may require further purification or concentration.

-

Chromatographic System: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the alkaloids being analyzed.

-

Detection: Detect the alkaloids using a UV detector at a wavelength where the compounds absorb (e.g., 280 nm) or a mass spectrometer for more sensitive and specific detection.

-

Quantification: Create a standard curve using known concentrations of authentic standards for each alkaloid to be quantified. The peak area from the sample chromatogram is then used to determine the concentration of the alkaloid in the sample.[1]

Signaling Pathways and Logical Relationships

The regulation of the BTIA pathway involves complex interactions. The following diagram illustrates a simplified logical relationship of key regulatory inputs.

Figure 3: Simplified regulatory logic of BTIA biosynthesis.

Conclusion

The biosynthetic pathway of benzyltetrahydroisoquinoline alkaloids is a complex and highly regulated network of enzymatic reactions. This guide has provided a detailed overview of the core pathway, presenting key quantitative data and experimental protocols to aid researchers in this field. The continued elucidation of this pathway, including the discovery of new enzymes and regulatory mechanisms, will be crucial for the metabolic engineering of microorganisms and plants for the sustainable production of valuable pharmaceutical compounds. Further research into the structure-function relationships of the biosynthetic enzymes will also pave the way for the rational design of novel biocatalysts for the synthesis of new-to-nature alkaloids with potentially enhanced therapeutic properties.

References

The Discovery and Historical Context of Magnocurarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnocurarine, a benzylisoquinoline alkaloid, has a significant history in the field of natural product chemistry and pharmacology. First isolated in the mid-20th century, its discovery and subsequent characterization laid the groundwork for understanding a class of compounds with notable physiological activity. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and early pharmacological evaluation of this compound, presenting the information in a manner accessible to researchers and professionals in drug development. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate reproducibility and further investigation. Visual diagrams generated using Graphviz are provided to illustrate critical workflows and pathways.

Historical Context and Discovery

The initial discovery of this compound is credited to Tomita and Inubushi in 1951, who isolated the compound from the bark of Magnolia obovata.[1] Prior to this, preliminary research by Sasaki had indicated the presence of substances with "curariform activity" in alcoholic extracts of Magnoliaceae family plants, including Magnolia obovata.[1] Tomita and Inubushi's work marked the first successful isolation and naming of the specific alkaloid responsible for this activity.

Subsequent pharmacological studies by Ogiu and Morita in 1953 provided the first detailed characterization of this compound's biological effects.[2][3] Their research, published in the Japanese Journal of Pharmacology, described the compound's "curare-like action," referring to its ability to induce muscle relaxation and paralysis, similar to the effects of curare.[2][3] This early work identified this compound as a neuromuscular blocking agent.

Isolation of this compound

This compound has been isolated from various plant species, including Magnolia obovata, Magnolia officinalis, and Magnolia denudata. A modern and detailed protocol for the isolation of (R)-magnocurarine from the stem bark of Magnolia officinalis is presented below.

Experimental Protocol: Isolation from Magnolia officinalis

Plant Material: Dried and powdered stem bark of M. officinalis.

Extraction:

-

The powdered bark (25 kg) is extracted with 70% ethanol (v/w = 7) under reflux for three successive iterations.

-

The combined aqueous ethanol solutions are concentrated in vacuo to yield a 5 L suspension.

Acid-Base Partitioning:

-

The pH of the suspension is adjusted to 1 using HCl.

-

The acidic solution is then partitioned with chloroform (3 x 2.5 L) to remove non-alkaloidal compounds.

Ion Exchange Chromatography:

-

After centrifugation, the supernatant of the aqueous layer is applied to a 001 x 7 ion exchange column (H⁺ form).

-

The column is washed with 50% ethanol (10 L).

-

The alkaloid fraction is then eluted with 2M NH₄OH in 50% ethanol.

-

The solvent is evaporated under vacuum to yield the crude alkaloid fraction.

Purification:

-

The crude alkaloid fraction is subjected to column chromatography on an MCI column, eluting with a gradient of ethanol-water (from 0:100 to 95:5).

-

Fractions containing this compound are further purified by Medium Pressure Liquid Chromatography (MPLC) over an ODS column, eluting with a methanol-water gradient.

Structure Elucidation

The chemical structure of this compound was initially determined by Tomita and Inubushi to be N-methyl coclaurine methyl hydroxide.[1] Modern analytical techniques have since confirmed its structure as a benzylisoquinoline alkaloid with a quaternary nitrogen atom, giving it a permanent positive charge.

Analytical Techniques and Data

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are primary tools for determining the connectivity and stereochemistry of the molecule.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique is used to determine the precise molecular formula of the compound.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to establish the absolute configuration of chiral centers. For instance, the (R)-configuration of this compound exhibits a negative Cotton effect at 230 nm.

Pharmacological Activity: Curare-Like Effects

The seminal work by Ogiu and Morita in 1953 established the "curare-like" or neuromuscular blocking activity of this compound chloride.[2][3] Their experiments were conducted on frogs, mice, and rabbits.

Experimental Protocol: Assessment of Curare-Like Activity (Ogiu and Morita, 1953)

-

Test Substance: this compound chloride (MC) dissolved in water at various concentrations.

-

Animal Models: Frogs, mice, and rabbits.

-

Administration (Frogs): Injection into the ventral lymph sac.

-

Observation: The onset of ataxia (loss of coordination) and limb paralysis, as well as the duration of these symptoms, were recorded. Neuromuscular junction blocking was also assessed.

Quantitative Pharmacological Data

The following table summarizes the quantitative data on the paralytic effects of this compound chloride in various animal models as reported by Ogiu and Morita (1953).

| Animal Model | Dose (mg/kg) | Effect |

| Frog | 0.2 | Ataxia and paralysis of hind limbs |

| Frog | 0.5 | Complete paralysis |

| Mouse | 10 | Paralysis of hind limbs |

| Mouse | 20 | Complete paralysis |

| Rabbit | 5 | Paralysis of neck and limb muscles |

Lethal Dose (LD₅₀) Data:

| Animal Model | Route of Administration | LD₅₀ (mg/kg) |

| Mouse | Intravenous | 15 |

| Rabbit | Intravenous | 7.5 |

Signaling Pathways and Workflow Diagrams

To visually represent the processes described in this guide, the following diagrams have been generated using the DOT language for Graphviz.

Diagram 1: this compound Discovery and Characterization Workflow

Caption: Workflow from plant source to discovery and characterization.

Diagram 2: Modern Isolation Protocol for this compound

Caption: Step-by-step workflow for the modern isolation of this compound.

Conclusion

The discovery of this compound represents a classic example of natural product chemistry leading to the identification of a bioactive compound with distinct pharmacological properties. From its initial isolation from Magnolia species to the elucidation of its structure and the characterization of its curare-like effects, the study of this compound has contributed to the broader understanding of neuromuscular blocking agents. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals in the field, providing a solid foundation for future research and development endeavors related to this and similar alkaloids.

References

Magnocurarine: An In-depth Technical Guide on its Postulated Mechanism of Action as a Muscle Relaxant

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current scientific understanding of magnocurarine's mechanism of action as a muscle relaxant. It is important to note that while early research established its "curare-like" effects, modern, detailed quantitative pharmacological data, such as binding affinities and specific electrophysiological studies on this compound, are limited in publicly accessible literature. Therefore, this guide infers its mechanism based on its structural similarity to d-tubocurarine and the general principles of neuromuscular blockade. Methodologies and data for d-tubocurarine, a classic competitive neuromuscular blocking agent, are presented as a proxy to illustrate the experimental approaches used to characterize compounds of this class.

Executive Summary

This compound is a naturally occurring benzylisoquinoline alkaloid isolated from the bark of plants of the Magnolia genus, such as Magnolia obovata.[1] Early pharmacological studies identified its potent muscle relaxant properties, describing its effects as "curare-like," indicating a mechanism of action at the neuromuscular junction.[1] Structurally, this compound resembles one half of the d-tubocurarine molecule, a well-characterized non-depolarizing neuromuscular blocking agent.[1] This structural analogy, combined with its observed physiological effects, strongly suggests that this compound functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the motor endplate. This guide will detail this postulated mechanism, present relevant comparative data, and outline the experimental protocols required for the full characterization of such a compound.

Postulated Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

The primary mechanism of action for this compound as a muscle relaxant is believed to be the competitive antagonism of postsynaptic nAChRs at the neuromuscular junction.[1][2] This mechanism is analogous to that of d-tubocurarine and other non-depolarizing muscle relaxants.[2]

The process can be broken down into the following steps:

-

Binding to nAChRs: this compound molecules diffuse across the synaptic cleft and bind to the α-subunits of the nAChRs on the motor endplate.[3][4]

-

Competitive Inhibition: This binding is competitive with the endogenous neurotransmitter, acetylcholine (ACh). By occupying the binding sites, this compound prevents ACh from binding and activating the receptor.[3][4]

-

Prevention of Depolarization: As the nAChR is a ligand-gated ion channel, its activation by ACh is necessary to allow an influx of sodium ions, leading to the depolarization of the motor endplate (the end-plate potential). By blocking ACh binding, this compound prevents this ion influx and the subsequent depolarization.[5]

-

Muscle Paralysis: Without the generation of a sufficient end-plate potential, an action potential is not propagated along the muscle fiber, and muscle contraction is inhibited, resulting in flaccid paralysis.[5]

This mechanism is distinct from that of depolarizing muscle relaxants, which initially activate the nAChR, and also from other compounds found in Magnolia bark, such as magnolol and honokiol, which are understood to have centrally acting muscle relaxant effects.[6]

Signaling Pathway

The signaling pathway at the neuromuscular junction and the site of this compound's inhibitory action are illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Single-channel recording of ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the in vitro Bioactivity Screening of Magnocurarine

This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, an alkaloid primarily isolated from plants of the Magnolia genus, such as Magnolia officinalis and Magnolia obovata. This document synthesizes the available scientific literature to present its primary pharmacological activity, findings from broader bioactivity screens, and detailed experimental methodologies.

Core Bioactivity: Neuromuscular Blockade

This compound is principally characterized by its curare-like action, functioning as a neuromuscular blocking agent.[1] Its chemical structure, N-methyl coclaurine methyl hydroxide, bears a resemblance to one half of the d-tubocurarine molecule, a classic non-depolarizing neuromuscular blocker.[1] This structural similarity underlies its primary mechanism of action at the neuromuscular junction.

Mechanism of Action

At the neuromuscular junction, the neurotransmitter acetylcholine (ACh) is released from the motor neuron terminal and binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's motor end-plate. This binding opens ion channels, leading to depolarization of the muscle membrane and subsequent muscle contraction.

This compound, as a curare-like agent, is understood to act as a competitive antagonist at these nicotinic acetylcholine receptors. By binding to the receptors without activating them, it prevents acetylcholine from binding, thereby inhibiting the end-plate potential and blocking muscle contraction.

Diagram of Proposed Mechanism at the Neuromuscular Junction

Caption: Proposed mechanism of this compound at the neuromuscular junction.

Broader in vitro Bioactivity Screening

While the primary focus of research on this compound has been its neuromuscular effects, it has been subjected to limited broader bioactivity screening. A study involving alkaloids isolated from the bark of Magnolia officinalis evaluated this compound against a panel of enzymes and cancer cell lines.

Summary of Findings

The study reported that this compound exhibited weak inhibitory activity against the targets listed in the table below. The experiments were conducted at a single concentration for each assay, and the inhibition rates were all less than 20%.[2]

Data Presentation: General Bioactivity Screening

| Target Class | Specific Target/Cell Line | Bioactivity Outcome | Quantitative Data | Reference |

| Enzyme Inhibition | Aldose Reductase | Weak Inhibition (<20%) | Not Provided | [2] |

| Lipase | Weak Inhibition (<20%) | Not Provided | [2] | |

| α-Glucosidase | Weak Inhibition (<20%) | Not Provided | [2] | |

| Dipeptidyl peptidase-IV (DPP-IV) | Weak Inhibition (<20%) | Not Provided | [2] | |

| Cytotoxicity | A549 (Human Lung Carcinoma) | Weak Activity | Not Provided | [2] |

| Bel-7402 (Human Hepatoma) | Weak Activity | Not Provided | [2] | |

| HCT-8 (Human Ileocecal Adenocarcinoma) | Weak Activity | Not Provided | [2] |

Experimental Protocols

Detailed experimental protocols for the bioactivities mentioned are crucial for reproducibility and further investigation.

Protocol: in vitro Neuromuscular Blocking Assay (Phrenic Nerve-Hemidiaphragm Preparation)

This classic ex vivo method is a cornerstone for evaluating neuromuscular blocking agents.

Objective: To determine the effect of this compound on neuromuscular transmission and muscle contractility in an isolated mammalian nerve-muscle preparation.

Materials:

-

Male Wistar rats (200-250g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.7), gassed with 95% O2 / 5% CO2.

-

This compound chloride dissolved in Krebs-Henseleit solution.

-

d-tubocurarine (as a positive control).

-

Organ bath (20-30 mL capacity) with temperature control (37°C).

-

Force-displacement transducer.

-

Stimulator for nerve stimulation (e.g., supramaximal voltage, 0.2 ms duration, 0.1 Hz frequency).

-

Data acquisition system.

Procedure:

-

Humanely euthanize the rat and exsanguinate.

-

Isolate the phrenic nerve-hemidiaphragm preparation.

-

Mount the preparation in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C. The costal margin of the diaphragm is fixed, and the central tendon is connected to the force-displacement transducer.

-

Apply a resting tension of approximately 1g and allow the preparation to equilibrate for 30-45 minutes, with continuous washing.

-

Stimulate the phrenic nerve indirectly with supramaximal pulses to elicit twitch responses from the diaphragm muscle.

-

Once a stable baseline of twitch responses is achieved, add this compound to the organ bath in a cumulative concentration-response manner.

-

Record the inhibition of the twitch response at each concentration until a maximal effect is observed.

-

Wash the preparation with fresh Krebs-Henseleit solution to observe reversibility.

-

Calculate the IC50 (concentration causing 50% inhibition of twitch height) from the resulting concentration-response curve.

Diagram of Experimental Workflow: Neuromuscular Assay

Caption: Workflow for in vitro neuromuscular blocking activity assessment.

Conclusion and Future Directions

The available in vitro data robustly identifies this compound as a neuromuscular blocking agent, likely acting as a competitive antagonist at nicotinic acetylcholine receptors. However, its bioactivity in other therapeutic areas appears limited based on the weak responses in broad screening assays for enzymatic inhibition and cytotoxicity.

For drug development professionals, this compound's primary utility may lie in its potential as a muscle relaxant. Future research should focus on:

-

Quantitative Analysis: Performing detailed dose-response studies for the broader bioactivity targets to determine precise IC50 values, even if high.

-

Receptor Binding Assays: Conducting radioligand binding assays to definitively confirm its affinity and competitive nature at various nAChR subtypes.

-

Signaling Pathway Analysis: Investigating downstream effects of nAChR blockade in relevant cell models, although significant pathway modulation beyond ion channel function is not anticipated for this class of compound.

This guide provides a foundational understanding of this compound's in vitro profile, highlighting a specific and potent bioactivity while underscoring the need for more comprehensive quantitative studies to fully elucidate its pharmacological potential.

References

An In-depth Technical Guide to the Natural Sources and Distribution of Magnocurarine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnocurarine, a bioactive benzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of this compound. It details experimental protocols for its extraction, isolation, and quantification, and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide includes detailed diagrams of the biosynthetic pathway and a typical experimental workflow, designed to support further research and development efforts.

Natural Sources and Distribution of this compound

This compound is predominantly found in plants of the Magnolia genus, with the bark of Magnolia officinalis being a primary and well-documented source.[1][2][3] It is considered one of the major alkaloids in magnolia bark, alongside magnoflorine.[3] The distribution of this compound is not limited to the bark; it has also been reported in the leaves and branches of Magnolia species.[]

Beyond the Magnolia genus, this compound has been identified in a variety of other plant species, indicating a wider distribution than initially recognized. These include:

-

Manglietia species (a genus closely related to Magnolia)[2]

-

Tiliacora racemosa

-

Evodia cf. trichotoma

-

Gnetum montanum

-

Lindera megaphylla

-

Lotus plumule

-

Litsea cubeba

While the presence of this compound in these species is documented, quantitative data on its concentration is less readily available compared to Magnolia officinalis.

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific organ, and even the geographical location of the plant. The following table summarizes the available quantitative data for this compound content in the bark of Magnolia officinalis and its variety biloba.

| Plant Species | Plant Part | Geographic Origin | This compound Content (% w/w) | Reference |

| Magnolia officinalis | Bark | Zhenping, Shaanxi, China | 0.150 | [] |

| Magnolia officinalis | Bark | Hanzhong, Shaanxi, China | 0.103 | [] |

| Magnolia officinalis | Bark | Ansi, Hubei, China | 0.127 | [] |

| Magnolia officinalis | Bark | Nanjiang, Sichuan, China | 0.060 | [] |

| Magnolia officinalis var. biloba | Bark | Jinggangshan, Jiangxi, China | 0.060 | [] |

| Magnolia officinalis var. biloba | Bark | Guilin, Guangxi, China | 0.025 | [] |

| Magnolia officinalis var. biloba | Bark | Lishui, Zhejiang, China | 0.201 | [] |

Commercial magnolia bark typically contains 0.2% or less of this compound.[2] It has been noted that some Manglietia species may contain considerably more this compound than commercially traded Magnolia bark.[2]

Biosynthesis of this compound

This compound is a benzylisoquinoline alkaloid (BIA), a large and diverse group of plant secondary metabolites. The biosynthesis of BIAs originates from the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the key intermediate (S)-reticuline. From this central precursor, the pathway branches to produce a wide array of BIA scaffolds.

The biosynthesis of this compound follows this general pathway, with specific enzymatic steps leading to its final structure. The pathway can be summarized as follows:

-

Formation of (S)-Norcoclaurine: The pathway begins with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine.

-

Conversion to (S)-Reticuline: (S)-Norcoclaurine undergoes a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, to yield the central intermediate (S)-reticuline. The key enzymes in this conversion are:

-

Norcoclaurine 6-O-methyltransferase (6OMT)

-

Coclaurine N-methyltransferase (CNMT)

-

N-methylcoclaurine 3'-hydroxylase (CYP80B1)

-

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

-

-

Formation of this compound: The final steps leading from (S)-reticuline to this compound involve further methylation. Specifically, (R)-magnocurarine is formed via the N-methylation of (R)-N-methylcoclaurine. This suggests a stereochemical inversion from the (S)-configured precursors. The enzyme responsible for this final N-methylation step is a coclaurine N-methyltransferase (CNMT).

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Magnolia officinalis Bark

This protocol is adapted from the methodology described by Yan et al. (2013).

1. Initial Extraction:

- Mill the dried bark of Magnolia officinalis to a fine powder.

- Extract the powdered bark (e.g., 25 kg) with 70% ethanol (1:7 w/v) under reflux. Repeat the extraction three times.

- Combine the ethanol extracts and concentrate under vacuum to yield an aqueous suspension.

2. Acid-Base Partitioning:

- Adjust the pH of the aqueous suspension to 1 with HCl.

- Partition the acidic solution with chloroform three times to remove non-alkaloidal compounds.

- Separate the aqueous layer by centrifugation.

3. Ion-Exchange Chromatography:

- Apply the acidic aqueous supernatant to a strong acid cation exchange resin column (e.g., 001 x 7; H+ form).

- Wash the column with 50% ethanol to remove impurities.

- Elute the quaternary alkaloids with 2 M NH4OH in 50% ethanol.

- Collect and concentrate the eluate to obtain the total quaternary alkaloid fraction.

4. Chromatographic Purification:

- Subject the total alkaloid fraction to Medium Pressure Liquid Chromatography (MPLC) on an ODS (C18) column.

- Elute with a gradient of ethanol in water (e.g., 5% to 50% ethanol).

- Monitor the fractions and combine those containing this compound.

- Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase (e.g., methanol/0.1% trifluoroacetic acid in water).

5. Structure Elucidation:

- Confirm the identity and structure of the isolated this compound using spectroscopic methods, including:

- 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).

- Circular Dichroism (CD) spectroscopy to determine the absolute configuration.

Analytical Method for the Identification of this compound by HPLC-ESI-MSn

Chromatographic Conditions:

-

Column: Gemini-NX C18 (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase:

-

A: Acetonitrile

-

B: 0.1 M Ammonium acetate (adjusted to pH 7.5 with NH4OH).

-

-

Gradient Program:

-

0-20 min: 5-30% A

-

20-35 min: 30-60% A

-

35-40 min: 60-90% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 283 nm.

Mass Spectrometry Conditions (Positive Ion Mode):

-

Skimmer Voltage: 40.0 V.

-

Capillary Exit Voltage: 132.3 V.

-

Nebulizer Pressure: 42.0 psi.

-

Dry Temperature: 350 °C.

-

Dry Gas Flow: 12.0 L/min.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound isolation.

Conclusion

This technical guide provides a detailed overview of the natural sources, distribution, and biosynthesis of this compound, tailored for a scientific audience. The compiled quantitative data and detailed experimental protocols offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The provided diagrams of the biosynthetic pathway and experimental workflow serve to visually clarify these complex processes, facilitating a deeper understanding and stimulating further investigation into the therapeutic potential of this promising benzylisoquinoline alkaloid.

References

Spectroscopic and Structural Elucidation of Magnocurarine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of Magnocurarine, a benzylisoquinoline alkaloid found in various plant species, including Magnolia officinalis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mass spectrometry and nuclear magnetic resonance data, experimental protocols for its characterization, and a visualization of its biosynthetic context.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide detailed insights into the molecule's connectivity, stereochemistry, and elemental composition.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a key technique for determining the molecular formula of this compound. As a quaternary ammonium compound, it readily forms a positive ion.[1]

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₉H₂₄NO₃⁺ | [2] |

| Molecular Weight | 314.404 g/mol | [3] |

| Precursor m/z ([M]⁺) | 314.1753 | [3] |

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that are instrumental in confirming the structure of this compound. The fragmentation typically involves the loss of the N,N-dimethylaminoethyl group and cleavages within the benzylisoquinoline core.[1]

Table 2: Major MS/MS Fragmentation Ions of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Abundance (%) | Putative Fragment | Source |

| 314 | 269 | 100 | [M - (CH₃)₂NH]⁺ | [1] |

| 314 | 175 | 39 | - | [1] |

| 314 | 107 | 66 | [Hydroxybenzyl]⁺ | [1] |

| 269 | 237 | 24 | - | [1] |

| 269 | 175 | 55 | - | [1] |

| 269 | 107 | 100 | [Hydroxybenzyl]⁺ | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While the literature confirms the use of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy for the structural confirmation of this compound, a publicly available, comprehensive dataset of its chemical shifts and coupling constants is not readily found in recent publications.[1][2][4] The structure is typically confirmed by comparing the acquired spectra with those of known reference compounds.[1][4] For related benzylisoquinoline alkaloids, detailed NMR data is often published upon their initial isolation and characterization.

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques. The following protocols are generalized based on methods reported for the analysis of benzylisoquinoline alkaloids from plant sources.

Isolation and Purification

-

Extraction : The dried and powdered plant material (e.g., bark of Magnolia officinalis) is extracted with a suitable solvent, typically methanol or ethanol.

-

Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent (e.g., dichloromethane).

-

Chromatography : The resulting alkaloid fraction is further purified using chromatographic techniques such as column chromatography on silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry Analysis

An HPLC system coupled to an electrospray ionization tandem mass spectrometer (HPLC-ESI-MSⁿ) is commonly employed for the analysis of this compound.[5][6]

-

Chromatographic Conditions :

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient elution with a mixture of water (often containing a small amount of acid like formic acid or acetic acid to improve peak shape) and acetonitrile or methanol.

-

Detection : UV detection is often used in conjunction with MS.

-

-

Mass Spectrometer Conditions :

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

Analysis Mode : Full scan for parent ions and product ion scan for fragmentation analysis (MS² and MS³).

-

Collision Gas : Argon or nitrogen is used for collision-induced dissociation (CID).

-

NMR Spectroscopy Analysis

NMR spectra are recorded on high-field NMR spectrometers (e.g., 400 MHz or higher).

-

Sample Preparation : The purified this compound sample is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

1D NMR : ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.

-

2D NMR :

-

COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons and confirm stereochemistry.

-

Visualizations

The following diagrams illustrate the biosynthetic context and a key analytical workflow for this compound.

Caption: Figure 1. Simplified biosynthetic pathway leading to (S)-Reticuline, a key precursor for this compound and other benzylisoquinoline alkaloids.

Caption: Figure 2. A typical workflow for the isolation and structural identification of this compound from natural sources.

References

- 1. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (6801-40-7) for sale [vulcanchem.com]

- 3. This compound | C19H24NO3+ | CID 53266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the alkaloids of the bark of Magnolia officinalis: isolation and on-line analysis by HPLC-ESI-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn | Semantic Scholar [semanticscholar.org]

Magnocurarine: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and proposed methodologies for studying the solubility and stability of magnocurarine, a quaternary benzylisoquinoline alkaloid. The information presented herein is intended to support research and development activities involving this compound.

Solubility Profile of this compound

This compound exhibits varied solubility across different solvents, a critical consideration for its formulation and in vitro testing.

Data Presentation: this compound Solubility

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | Sonication is recommended to aid dissolution.[1] |

| Water | Readily Soluble | Quantitative data is not readily available in the literature.[2] |

| Methanol | Soluble | Quantitative data is not readily available in the literature.[1] |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | Mentioned by some commercial suppliers, quantitative data is not available. |

| Most Organic Solvents | Insoluble | [2] |

Experimental Protocol: Determination of Aqueous Thermodynamic Solubility

This protocol is adapted from standard laboratory procedures for determining the thermodynamic solubility of a compound in an aqueous medium.

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

-

This compound (as a solid)

-

Purified water (HPLC grade or equivalent)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of purified water.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of this compound in solution remains constant.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations. .

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or µg/mL.

-

Stability Profile of this compound

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions. While specific stability data for this compound is limited in the public domain, this section outlines the standard experimental protocols based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.

Data Presentation: this compound Stability (Hypothetical Data Summary)

| Stress Condition | Reagents/Conditions | Potential Degradation Products |

| Acid Hydrolysis | e.g., 0.1 M HCl, heat | To be determined |

| Base Hydrolysis | e.g., 0.1 M NaOH, heat | To be determined |

| Oxidation | e.g., 3% H₂O₂, room temp | To be determined |

| Thermal Degradation | e.g., 60°C | To be determined |

| Photodegradation | e.g., ICH compliant light exposure | To be determined |

Experimental Protocols: Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Expose aliquots of the stock solution to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating analytical method (e.g., HPLC).

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Specific Stress Conditions:

-

Acid Hydrolysis:

-

Mix an aliquot of the this compound stock solution with an equal volume of an acidic solution (e.g., 0.1 M or 1 M HCl).

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified duration.

-

Withdraw samples at various time points, cool to room temperature, and neutralize with a suitable base (e.g., NaOH).

-

-

Base Hydrolysis:

-

Mix an aliquot of the this compound stock solution with an equal volume of a basic solution (e.g., 0.1 M or 1 M NaOH).

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified duration.

-

Withdraw samples at various time points, cool to room temperature, and neutralize with a suitable acid (e.g., HCl).

-

-

Oxidation:

-

Treat an aliquot of the this compound stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the solution at room temperature and protected from light.

-

Monitor the degradation over time.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound and a solution of this compound to elevated temperatures (e.g., 60°C) in a stability chamber.

-

Analyze samples at various time points.

-

-

Photodegradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Proposed Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for the analysis of this compound and its potential degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for the best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its degradation products show significant absorbance. A photodiode array (PDA) detector would be beneficial for assessing peak purity.

-

Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Mechanism of Action and Signaling Pathway

This compound is reported to have a "curare-like" action, suggesting its mechanism of action involves the neuromuscular junction. It is likely to act as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the motor endplate, thereby blocking neuromuscular transmission and causing muscle relaxation.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the key steps in neuromuscular transmission and the proposed point of intervention for this compound.

Workflow for a Typical Stability Study

The following diagram outlines a general workflow for conducting a stability study of a drug substance like this compound.

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound. While qualitative solubility data is available for several solvents, further quantitative studies are required for a complete solubility profile. The provided experimental protocols, based on established methodologies and ICH guidelines, offer a framework for conducting comprehensive solubility and stability studies. The proposed mechanism of action as a nicotinic acetylcholine receptor antagonist at the neuromuscular junction provides a basis for further pharmacological investigation. The information and methodologies outlined in this guide are intended to facilitate the continued research and development of this compound.

References

The Stereochemistry of Magnocurarine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Magnocurarine is a quaternary ammonium alkaloid isolated from various plant species, including those of the Magnolia genus.[1] Its structure is characterized by a tetrahydroisoquinoline core with a benzyl group at the C1 position, creating a single chiral center. This chirality is a critical determinant of its pharmacological activity as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[2][3] Understanding the precise stereochemistry of this compound is therefore essential for structure-activity relationship (SAR) studies and the development of novel neuromuscular blocking agents.

Absolute Configuration of this compound

The single stereocenter in this compound is located at the C1 position of the tetrahydroisoquinoline ring. The naturally occurring enantiomer has been determined to possess the (R) configuration.[1]

IUPAC Name: (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol[4]

The absolute configuration of this compound has been established primarily through chiroptical methods, specifically Circular Dichroism (CD) spectroscopy.

Quantitative Stereochemical Data

The following table summarizes the available quantitative data for (R)-magnocurarine. Data for the (S)-enantiomer is not currently available in published literature, precluding a direct comparative analysis.

| Parameter | (R)-Magnocurarine | (S)-Magnocurarine | Reference |

| Specific Rotation ([α]D20) | -62° (c=0.14, MeOH) | Data not available | [1] |

| Circular Dichroism (Δε (nm)) | -1.14 (286), -9.59 (231) | Data not available | [1] |

Experimental Protocols

Determination of Absolute Configuration by Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light. For benzylisoquinoline alkaloids like this compound, the sign of the Cotton effect at specific wavelengths is empirically correlated with the absolute configuration at C1.

Methodology:

-

Sample Preparation: A solution of (R)-magnocurarine is prepared in a suitable solvent, typically methanol (MeOH), at a known concentration (e.g., 1.72 x 10-4 M).[1]

-

Instrumentation: A CD spectropolarimeter is used to record the spectrum.

-

Data Acquisition: The CD spectrum is scanned over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: The resulting spectrum for (R)-magnocurarine shows characteristic negative Cotton effects at 286 nm and 231 nm.[1] This pattern is consistent with the (R) configuration for this class of alkaloids.

Neuromuscular Blockade Assay (In Vitro Phrenic Nerve-Hemidiaphragm Preparation)

While specific quantitative data for this compound from this assay is not detailed in recent literature, the following is a general protocol for assessing the activity of neuromuscular blocking agents.

Methodology:

-

Tissue Preparation: A phrenic nerve-hemidiaphragm preparation is dissected from a small mammal (e.g., rat) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Stimulation: The phrenic nerve is stimulated with supramaximal square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz) to elicit twitch contractions of the diaphragm muscle.

-

Measurement: The isometric twitch tension is measured using a force-displacement transducer and recorded.

-

Drug Application: After a stabilization period with consistent twitch responses, this compound is added to the organ bath in a cumulative or single-dose manner.

-

Data Analysis: The reduction in twitch height in response to the drug is measured. The concentration of the drug that causes a 50% or 95% reduction in twitch height (IC50 or IC95) is determined to quantify its potency as a neuromuscular blocker.

Mechanism of Action and Signaling

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[2][3] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on these receptors.

Caption: Mechanism of action of (R)-magnocurarine at the neuromuscular junction.

As depicted in the diagram, under normal physiological conditions, a nerve impulse triggers the release of acetylcholine, which binds to nAChRs, leading to muscle contraction. (R)-Magnocurarine, when present, competes with acetylcholine for these same binding sites. By occupying the receptors without activating them, it prevents the ion channel from opening, thereby inhibiting muscle depolarization and subsequent contraction, resulting in muscle relaxation or paralysis.

Conclusion

The stereochemistry of this compound is defined by its (R) configuration at the C1 position, a feature that is critical for its activity as a non-depolarizing neuromuscular blocking agent. While the synthesis and biological evaluation of the (S)-enantiomer would provide invaluable insights into the stereoselectivity of its interaction with the nicotinic acetylcholine receptor, the current body of literature primarily characterizes the naturally occurring (R)-isomer. The experimental protocols and mechanism of action detailed in this guide provide a solid foundation for researchers in pharmacology and drug development exploring the therapeutic potential of benzylisoquinoline alkaloids. Future studies focusing on the enantioselective synthesis and comparative pharmacology of both this compound enantiomers are warranted to fully elucidate its structure-activity relationship.

References

- 1. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubocurarine chloride - Wikipedia [en.wikipedia.org]

- 3. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C19H24NO3+ | CID 53266 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Isolation of Magnocurarine from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnocurarine is a benzyltetrahydroisoquinoline alkaloid found in various plant species, notably from the Magnolia and Menispermaceae families.[1][2][3] It is recognized for its biological activities, including its curare-like or neuromuscular blocking effects.[4][5][6][7] This document provides a detailed protocol for the isolation and purification of this compound from plant material, primarily focusing on its extraction from the bark of Magnolia officinalis.

Data Presentation

While specific quantitative data for this compound yield from plant material is not extensively available in the provided search results, the general content of alkaloids in Magnolia officinalis bark is reported to be around 1%.[3] The concentration of individual alkaloids, including this compound, can vary based on the plant's species, geographical location, and the extraction method employed.

Table 1: General Alkaloid Content in Magnolia officinalis Bark

| Component | Percentage (w/w) in Bark | Reference |

| Total Alkaloids | ~1% | [3] |

Experimental Protocols

This protocol is adapted from established methods for the isolation of alkaloids from Magnolia officinalis bark.[1][8][9]

1. Plant Material Preparation

-

Source: Dried stem bark of Magnolia officinalis.

-

Preparation: The dried bark should be coarsely powdered to a uniform consistency (e.g., 40 mesh) to increase the surface area for efficient extraction.

2. Extraction

-

Objective: To extract the crude alkaloid fraction from the powdered plant material.

-

Solvent: 70% ethanol in water (v/v).

-

Procedure:

-

Weigh 1 kg of the powdered Magnolia officinalis bark.

-

Place the powder in a large reflux apparatus.

-

Add 7 liters of 70% ethanol.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Allow the mixture to cool and then filter to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined aqueous alcohol solution under reduced pressure using a rotary evaporator to obtain a suspension of approximately 1 liter.

-

3. Acid-Base Partitioning for Alkaloid Enrichment

-

Objective: To separate the alkaloids from other non-basic secondary metabolites.

-

Reagents:

-

Hydrochloric acid (HCl) to adjust pH.

-

Chloroform.

-

-

Procedure:

-

Adjust the pH of the concentrated extract to 1 with HCl.

-

Transfer the acidified extract to a large separatory funnel.

-

Partition the extract three times with an equal volume of chloroform to remove acidic and neutral compounds. Discard the chloroform layers.

-